2-(Pentane-1-sulfonyl)acetic acid

Übersicht

Beschreibung

2-(Pentane-1-sulfonyl)acetic acid is an organic compound with the molecular formula C7H14O4S It is characterized by the presence of a sulfonyl group attached to a pentane chain and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentane-1-sulfonyl)acetic acid typically involves the sulfonylation of pentane derivatives. One common method is the reaction of pentane-1-sulfonyl chloride with sodium acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pentane-1-sulfonyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing sulfonamide moieties, similar to 2-(Pentane-1-sulfonyl)acetic acid, exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. A study demonstrated that specific sulfonamide derivatives could reduce tumor growth in vivo and inhibit key pathways involved in cancer progression .

1.2 Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents suggests potential applications in treating inflammatory diseases. Research has highlighted the role of sulfonamides in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The design of new sulfonamide derivatives has led to compounds that significantly reduce inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Applications

2.1 Enzyme Inhibition

this compound can act as an inhibitor for various enzymes due to its electrophilic nature. It has been investigated for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways. Inhibiting MAGL has therapeutic potential for managing chronic pain conditions .

2.2 Modifying Biomolecules

The compound is utilized in the modification of biomolecules such as peptides and proteins through sulfonylation reactions. This modification can enhance the stability and bioactivity of therapeutic proteins, making them more effective as drug candidates.

Material Science Applications

3.1 Synthesis of Specialty Chemicals

In materials science, this compound serves as a precursor for synthesizing specialty chemicals used in various industrial applications, including surfactants and polymers. Its ability to introduce sulfonyl groups into polymer backbones can enhance the material properties, such as solubility and thermal stability .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Sulfonylation | This compound | 85 |

| Esterification | Alcohol + Sulfonyl Chloride | 90 |

Wirkmechanismus

The mechanism of action of 2-(Pentane-1-sulfonyl)acetic acid involves its interaction with molecular targets through its sulfonyl and acetic acid groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The pathways involved may include metabolic processes where sulfonyl groups play a crucial role.

Vergleich Mit ähnlichen Verbindungen

- 2-(Butane-1-sulfonyl)acetic acid

- 2-(Hexane-1-sulfonyl)acetic acid

- 2-(Propane-1-sulfonyl)acetic acid

Comparison: 2-(Pentane-1-sulfonyl)acetic acid is unique due to its specific chain length and the balance of hydrophobic and hydrophilic properties. This makes it particularly suitable for applications where moderate solubility and reactivity are required. Compared to shorter or longer chain analogs, it offers a distinct combination of stability and reactivity.

Biologische Aktivität

2-(Pentane-1-sulfonyl)acetic acid, a sulfonic acid derivative, has garnered attention in recent research for its potential biological activities. This compound is characterized by a pentane sulfonyl group attached to an acetic acid moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

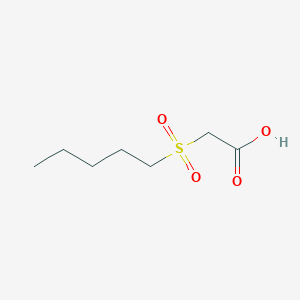

The chemical structure of this compound can be represented as follows:

This compound features a sulfonyl group that enhances its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Recent studies have investigated the antimicrobial effects of this compound against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with protein synthesis pathways .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, particularly in breast and colon cancer cells.

Case Study: Induction of Apoptosis

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:

- Increased levels of pro-apoptotic proteins (Bax)

- Decreased levels of anti-apoptotic proteins (Bcl-2)

- Activation of caspase pathways leading to cell death

The IC50 value for MCF-7 cells was determined to be approximately 25 µg/mL, indicating effective cytotoxicity .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Disruption : The compound's amphipathic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

- Apoptotic Pathways : As noted in the anticancer studies, the compound may modulate apoptotic signaling pathways, leading to programmed cell death in malignant cells.

Research Findings

Several research findings support the biological activities attributed to this compound:

Eigenschaften

IUPAC Name |

2-pentylsulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-2-3-4-5-12(10,11)6-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMINWYUNUZBGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107375-91-7 | |

| Record name | 2-(pentane-1-sulfonyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.